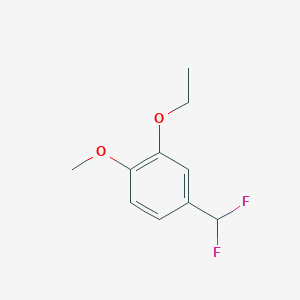
4-(Difluoromethyl)-2-ethoxyanisole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethyl)-2-ethoxyanisole is an organic compound that belongs to the class of difluoromethylated aromatic ethers. The presence of the difluoromethyl group (CF₂H) in its structure imparts unique physicochemical properties, making it a compound of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic difluoromethylation of aromatic ethers using difluoromethylating agents such as TMS-CF₂H (trimethylsilyl difluoromethyl) under basic conditions . The reaction is usually carried out in an organic solvent like acetonitrile, with a base such as potassium hydroxide to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)-2-ethoxyanisole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the development of metal-free difluoromethylation methods has made the industrial synthesis more environmentally friendly .
化学反応の分析
Types of Reactions
4-(Difluoromethyl)-2-ethoxyanisole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylated phenols or quinones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Difluoromethylated phenols or quinones.
Reduction: Methylated aromatic ethers.
Substitution: Halogenated aromatic ethers.
科学的研究の応用
4-(Difluoromethyl)-2-ethoxyanisole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its ability to interact with biological targets.
作用機序
The mechanism of action of 4-(Difluoromethyl)-2-ethoxyanisole involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s ability to interact with enzymes, receptors, and other proteins. This interaction can modulate the activity of these targets, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)anisole: Contains a trifluoromethyl group instead of a difluoromethyl group.
2-Ethoxyanisole: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.
4-(Difluoromethyl)phenol: Similar structure but with a hydroxyl group instead of an ethoxy group.
Uniqueness
4-(Difluoromethyl)-2-ethoxyanisole is unique due to the presence of both the difluoromethyl and ethoxy groups, which confer distinct physicochemical properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the ethoxy group provides additional sites for chemical modification .
特性
分子式 |
C10H12F2O2 |
|---|---|
分子量 |
202.20 g/mol |
IUPAC名 |
4-(difluoromethyl)-2-ethoxy-1-methoxybenzene |
InChI |
InChI=1S/C10H12F2O2/c1-3-14-9-6-7(10(11)12)4-5-8(9)13-2/h4-6,10H,3H2,1-2H3 |
InChIキー |
KZFDKYSOCSVXMD-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)C(F)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


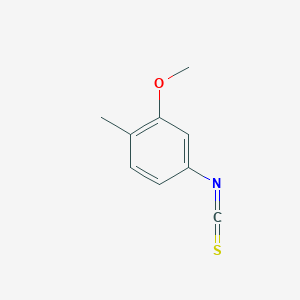
![(Z)-2-[4-(tert-Butyl)-5-[[5-(dihexylamino)thiophen-2-yl]methylene]thiazol-2(5H)-ylidene]malononitrile](/img/structure/B13692875.png)
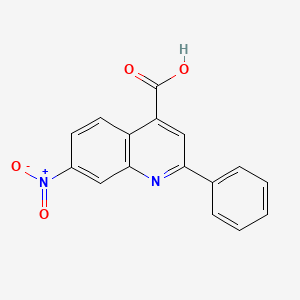
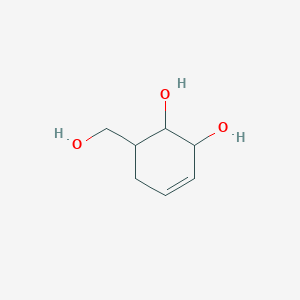
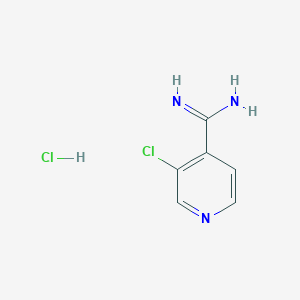

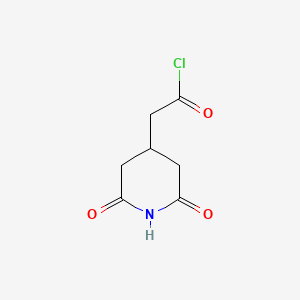
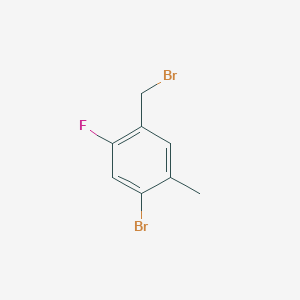
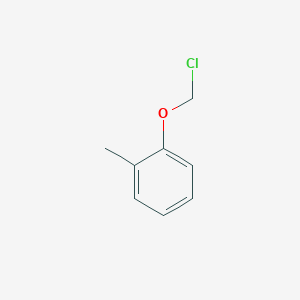
![5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride](/img/structure/B13692928.png)
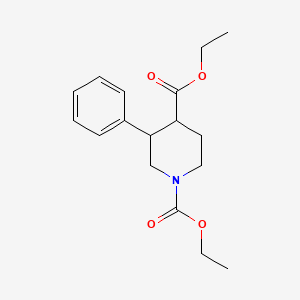

![4-[[Boc[4-(Boc-amino)butyl]amino]methyl]-2-pyrrolidinone](/img/structure/B13692951.png)
![Methyl 1-Cbz-4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate](/img/structure/B13692959.png)
